REACTION_CXSMILES
|
[O:1]=[S:2]1(=[O:47])[C:8]2[CH:9]=[C:10]([O:15][CH2:16][C:17]([O:19]C(C)(C)C)=[O:18])[C:11]([S:13][CH3:14])=[CH:12][C:7]=2[N:6]([C:24]2[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=2)[CH2:5][C:4]([CH2:34][CH2:35][CH2:36][CH3:37])([CH2:30][CH2:31][CH2:32][CH3:33])[N:3]1CC1C=CC(OC)=CC=1>C(O)(C(F)(F)F)=O>[O:47]=[S:2]1(=[O:1])[C:8]2[CH:9]=[C:10]([O:15][CH2:16][C:17]([OH:19])=[O:18])[C:11]([S:13][CH3:14])=[CH:12][C:7]=2[N:6]([C:24]2[CH:25]=[CH:26][CH:27]=[CH:28][CH:29]=2)[CH2:5][C:4]([CH2:34][CH2:35][CH2:36][CH3:37])([CH2:30][CH2:31][CH2:32][CH3:33])[NH:3]1
|
Name
|
1,1-Dioxo-2-(4-methoxybenzyl)-3,3-dibutyl-5-phenyl-7-methylthio-8-(t-butoxycarbonylmethoxy)-2,3,4,5-tetrahydro-1,2,5-benzothiadiazepine
|
Quantity
|
6.902 g
|
Type
|
reactant
|
Smiles
|
O=S1(N(C(CN(C2=C1C=C(C(=C2)SC)OCC(=O)OC(C)(C)C)C2=CC=CC=C2)(CCCC)CCCC)CC2=CC=C(C=C2)OC)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the solution was stirred for 90 min at RT
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in t-BuOMe (100 ml)
|
Type
|
WASH
|
Details
|
The organic phase was washed with water (20 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted three times with diluted NaOH (2×50 ml 0.5M)
|
Type
|
EXTRACTION
|
Details
|
were then extracted twice with t-BuOMe (2×50 ml)
|
Type
|
WASH
|
Details
|
The ether layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
90 min |
Name
|
|
Type
|
product
|
Smiles
|
O=S1(NC(CN(C2=C1C=C(C(=C2)SC)OCC(=O)O)C2=CC=CC=C2)(CCCC)CCCC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.694 g | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 91.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |